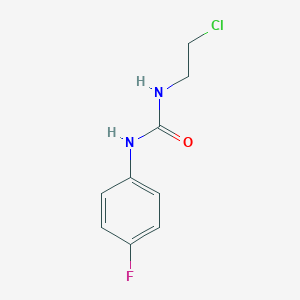

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQWNNGRKPRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930306 | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-32-2 | |

| Record name | 13908-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds. CEUs have garnered significant interest in medicinal chemistry due to their potent antineoplastic activities. This document elucidates the synthesis, physicochemical characteristics, reactivity, and the molecular mechanisms underlying the biological activity of this specific analogue. The information presented herein is intended to support researchers in the fields of chemical synthesis, drug discovery, and oncology by providing a detailed understanding of this compound's profile, based on established literature and data from closely related analogues.

Introduction: The Therapeutic Potential of N-aryl-N'-(2-chloroethyl)ureas

The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold represents a promising class of alkylating agents with demonstrated cytotoxic effects against various cancer cell lines.[1][2] The core structure, characterized by a phenylurea moiety linked to a reactive 2-chloroethyl group, is fundamental to their mechanism of action. These compounds are designed to covalently modify biological macromolecules, leading to the disruption of essential cellular processes and, ultimately, apoptosis in cancer cells.

Early investigations into CEU derivatives revealed their potential as antineoplastic agents.[1] Subsequent research has focused on elucidating their precise mechanisms of action, with studies pointing towards two primary pathways: the disruption of microtubule dynamics and the inhibition of the thioredoxin system.[3][4] The substitution pattern on the aryl ring plays a crucial role in modulating the potency and selectivity of these compounds, making N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea a subject of interest for structure-activity relationship (SAR) studies. This guide will delve into the specific attributes of the 4-fluoro substituted analogue.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is foundational for its application in research and development.

Physical Properties

The key physicochemical properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are summarized in the table below. These characteristics are essential for handling, formulation, and experimental design.

| Property | Value | Source |

| CAS Number | 13908-32-2 | [5] |

| Molecular Formula | C₉H₁₀ClFN₂O | [5] |

| Molecular Weight | 216.64 g/mol | [5] |

| Melting Point | 132°C | [6] |

| Boiling Point (Predicted) | 295.7 ± 40.0 °C | [5] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.00 ± 0.46 | [5] |

| Appearance | White to off-white solid (typical for this class) | General knowledge |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Spectroscopic Characterization

While specific spectra for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are not widely published, its spectroscopic profile can be reliably predicted based on its chemical structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group, which will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The protons of the ethyl chain will present as two triplets, one for the methylene group adjacent to the nitrogen (around δ 3.5 ppm) and another for the methylene group bearing the chlorine atom (around δ 3.7 ppm). The two NH protons of the urea linkage would appear as broad singlets or triplets, with their chemical shifts being solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the urea will resonate at approximately δ 155-160 ppm. The two carbons of the chloroethyl group are expected around δ 40-45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹). A prominent C=O (carbonyl) stretching vibration will be observed around 1640-1660 cm⁻¹. The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, with a characteristic isotopic pattern (M+2) at m/z 218 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

Synthesis and Reactivity

General Synthetic Pathway

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is typically synthesized via the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This reaction is a standard procedure for the formation of unsymmetrical ureas and is generally high-yielding.

Caption: General synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.

Experimental Protocol: A Representative Synthesis

The following is a generalized, yet detailed protocol based on established methods for synthesizing N-aryl-N'-(2-chloroethyl)ureas.

Materials:

-

4-Fluoroaniline

-

2-Chloroethyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-fluoroaniline (1.0 equivalent) dissolved in anhydrous DCM.

-

Cooling: The solution is cooled to 0°C in an ice-water bath.

-

Addition of Isocyanate: 2-Chloroethyl isocyanate (1.05 equivalents), dissolved in a small volume of anhydrous DCM, is added dropwise to the stirred solution of 4-fluoroaniline over a period of 30 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is triturated with cold diethyl ether to induce precipitation.

-

Purification: The precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the pure N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the expected values.

Chemical Reactivity

The primary site of reactivity in N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is the electrophilic 2-chloroethyl moiety. This group functions as an alkylating agent, capable of reacting with nucleophiles. This reactivity is central to its biological mechanism of action, where it is believed to alkylate nucleophilic residues in target proteins.[3] The urea linkage is generally stable under physiological conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions.

Biological Activity and Mechanism of Action

Dual-Pronged Mechanism of Action

Research into the biological activity of CEUs has revealed a multi-faceted mechanism of action, primarily targeting two critical cellular systems.

Caption: Proposed dual mechanism of action of CEUs.

-

Microtubule Disruption: One of the primary mechanisms of cytotoxicity for CEUs is their ability to interfere with microtubule dynamics.[3] The 2-chloroethyl group alkylates nucleophilic amino acid residues, such as glutamate or cysteine, within the colchicine-binding site of β-tubulin.[3] This covalent modification prevents the proper polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3]

-

Inhibition of Thioredoxin-1 (Trx1) Nuclear Translocation: Several N-phenyl-N'-(2-chloroethyl)ureas have been shown to inhibit the nuclear translocation of Thioredoxin-1 (Trx1).[2][4] Trx1 is a key protein in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By preventing its translocation to the nucleus, CEUs can disrupt redox signaling pathways, increase oxidative stress, and sensitize cancer cells to apoptosis.[4]

Conclusion and Future Directions

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a member of a potent class of antineoplastic compounds with a well-defined, dual-pronged mechanism of action. Its synthesis is straightforward, and its chemical properties make it an interesting candidate for further investigation in drug development programs. Future research should focus on obtaining precise biological activity data (IC₅₀ values) for this specific analogue against a panel of cancer cell lines to fully characterize its potential. Furthermore, detailed studies on its pharmacokinetics and in vivo efficacy are warranted to assess its viability as a potential therapeutic agent. The insights provided in this guide serve as a solid foundation for such future endeavors.

References

-

Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]

-

Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., ... & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]

-

Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Chlorophenylurea. PubChem. Retrieved from [Link]

-

Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(5), 741–750. [Link]

-

Zefirova, O., Nurieva, E., Rybakov, V., Zyk, N., & Zefirov, N. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(11), 3328. [Link]

-

Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(5), 741–750. [Link]

- Larsen, S. D. (1990). U.S. Patent No. 4,384,140. Washington, DC: U.S.

Sources

- 1. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | MDPI [mdpi.com]

- 6. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

Abstract: This document provides a comprehensive technical guide for the synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a key intermediate in pharmaceutical research and development. The guide details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development. The synthesis is predicated on the nucleophilic addition of 4-fluoroaniline to 2-chloroethyl isocyanate, a robust and efficient method for the formation of the urea linkage. This guide emphasizes causality in experimental choices, ensuring a reproducible and scalable process.

Introduction

N-aryl-N'-(2-chloroethyl)ureas (CEUs) represent a class of compounds with significant interest in medicinal chemistry due to their potent biological activities.[1] These molecules, including the target compound N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, often serve as precursors and key structural motifs in the development of novel therapeutic agents.[2] Their mechanism of action is frequently linked to their ability to act as alkylating agents, with notable applications in oncology research as microtubule disrupters and inhibitors of enzymes like thioredoxin-1.[1][3][4]

The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is most directly achieved through the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, a highly reliable and high-yielding transformation in organic synthesis.[5] This guide will provide a detailed exploration of this synthetic route, from the foundational mechanism to a practical, validated laboratory protocol.

Reaction Principle and Mechanism

The formation of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea proceeds via the nucleophilic attack of the amine group of 4-fluoroaniline on the highly electrophilic carbon atom of the isocyanate group in 2-chloroethyl isocyanate.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the central carbon of the isocyanate group (-N=C=O).

-

Proton Transfer: A proton is transferred from the aniline nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.

This reaction is typically fast and exothermic, and it is often performed in an aprotic solvent to prevent side reactions with the isocyanate.[5]

Caption: Reaction scheme for the synthesis of the target urea.

Materials and Instrumentation

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Purity |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | Sigma-Aldrich | ≥99% |

| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | 1943-83-5 | Fisher Scientific | ≥97% |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | ≥99.8% |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich | ACS Reagent |

| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥97% |

Instrumentation

-

Magnetic stirrer with heating plate

-

Round-bottom flasks (various sizes)

-

Addition funnel

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

Experimental Protocol

Reaction Setup and Synthesis

-

Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and an addition funnel. Flame-dry the glassware under vacuum and backfill with dry nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the reaction flask, dissolve 4-fluoroaniline (5.55 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Isocyanate Addition: Dissolve 2-chloroethyl isocyanate (5.28 g, 50 mmol) in 50 mL of anhydrous DCM and load it into the addition funnel.[6]

-

Reaction Execution: Cool the aniline solution to 0 °C using an ice bath. Add the 2-chloroethyl isocyanate solution dropwise over 30 minutes with vigorous stirring. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Work-up and Purification

-

Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Precipitation and Filtration: Triturate the crude solid with 100 mL of cold hexanes. This step helps to remove any non-polar impurities. Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold hexanes to remove any residual soluble impurities.

-

Drying: Dry the purified product under high vacuum to a constant weight. The expected product is a white to off-white solid.

Caption: Experimental workflow for the synthesis and purification.

Characterization and Validation

The identity and purity of the synthesized N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the 4-fluorophenyl group, two triplets corresponding to the -CH₂-CH₂-Cl protons, and two broad singlets for the N-H protons of the urea linkage.

-

¹³C NMR (100 MHz, CDCl₃): Signals for the carbonyl carbon of the urea, the aromatic carbons (with C-F coupling), and the two aliphatic carbons are expected.

-

Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₁₀ClFN₂O).

-

Infrared (IR) Spectroscopy (ATR): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640 cm⁻¹), and C-F stretching (around 1220 cm⁻¹) should be observed.

Safety Precautions

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

-

2-Chloroethyl isocyanate: This reagent is highly toxic, corrosive, and a lachrymator.[6][7] It is also flammable and reacts with water and other nucleophiles.[7] Always handle it with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a fume hood is mandatory.[8]

-

4-Fluoroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected mutagen.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

In case of exposure, seek immediate medical attention. Refer to the Material Safety Data Sheets (MSDS) for each chemical before starting the experiment.

Conclusion

The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea via the nucleophilic addition of 4-fluoroaniline to 2-chloroethyl isocyanate is a reliable and efficient method. The protocol described in this guide, when followed with attention to detail and safety, provides a high yield of the desired product. The purity of the final compound can be readily validated using standard analytical techniques. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology.[9][3]

References

- Google Patents. (n.d.). Novel process for synthesis of heteroaryl-substituted urea compounds. (WO2001004115A2).

-

Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]

- Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 76(3), 329-339.

-

Gaken, J., & McCafferty, J. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Preprints. [Link]

-

Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16035, 2-Chloroethyl isocyanate. Retrieved from [Link]

-

PubMed. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. Retrieved from [Link]

-

MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Retrieved from [Link]

-

PubMed. (n.d.). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of N-alkyl-N-arylputrescines and cadaverines. Retrieved from [Link]

- Google Patents. (n.d.). 2-Chloroethyl urea derivatives. (US4384140A).

-

Royal Society of Chemistry. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloroethyl isocyanate | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dual-Pronged Cytotoxic Mechanism of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea: A Technical Guide for Researchers

Foreword: A Paradigm of Targeted Covalency in Oncology Research

In the landscape of modern oncology drug discovery, the pursuit of agents with novel mechanisms of action remains a paramount objective. The N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds has emerged as a compelling family of molecules demonstrating potent anti-proliferative activity across a spectrum of cancer cell lines. This guide focuses on a specific, yet representative member of this class, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, to provide an in-depth exploration of its core cytotoxic mechanisms. Our investigation reveals a sophisticated dual-pronged assault on critical cellular machinery, deviating from classical DNA alkylators and offering a unique therapeutic window. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the intricate molecular interactions and providing a robust framework for its experimental validation.

I. The Core Directive: A Bifunctional Approach to Cytotoxicity

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea exerts its potent anticancer effects through a dual mechanism of action, targeting two distinct, yet equally vital, cellular components: the microtubule cytoskeleton and the thioredoxin redox system. This bifunctional activity underscores its novelty and potential for overcoming certain forms of drug resistance.

Microtubule Destabilization via Covalent Alkylation of β-Tubulin

A primary mechanism of action for the CEU class, including the 4-fluoro derivative, is the disruption of microtubule dynamics.[1] Unlike classic microtubule-stabilizing (e.g., taxanes) or -destabilizing (e.g., vinca alkaloids) agents that bind non-covalently, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea acts as a "soft" alkylating agent.[1]

The chloroethyl moiety of the molecule is the reactive component. Intracellularly, it is hypothesized to form a highly reactive aziridinium ion intermediate, which then covalently alkylates a nucleophilic residue on β-tubulin.[2] This covalent modification is believed to occur at a specific glutamic acid residue, disrupting the normal process of tubulin polymerization and depolymerization.[2] This disruption of microtubule dynamics leads to a cascade of downstream effects, including:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to a cell cycle arrest, typically in the G2/M phase.[2][3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

-

Disruption of Cellular Transport: Microtubules are essential for intracellular transport; their disruption affects the movement of organelles and vesicles.

The structure-activity relationship (SAR) studies of CEUs indicate that a halogen at the 4-position of the phenyl ring is crucial for significant cytotoxicity, suggesting that the 4-fluoro substitution in N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a key determinant of its activity.[4]

Inhibition of Thioredoxin-1 (Trx-1) Nuclear Translocation

In addition to its effects on the cytoskeleton, a subset of N-phenyl-N'-(2-chloroethyl)ureas has been shown to interact with the thioredoxin system, a critical regulator of cellular redox balance and a key player in cancer cell survival and proliferation.[5][6] Specifically, these compounds have been found to covalently bind to Thioredoxin-1 (Trx-1) and abrogate its nuclear translocation.[5]

The thioredoxin system, comprising Trx-1 and thioredoxin reductase (TrxR), is often overexpressed in tumors and is associated with aggressive growth and resistance to therapy.[7] Nuclear Trx-1 has multiple functions, including the regulation of transcription factors and the promotion of cell survival.

By inhibiting the nuclear translocation of Trx-1, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can:

-

Induce Cell Cycle Arrest in G0/G1 Phase: Inhibition of Trx-1's nuclear functions can lead to a halt in cell cycle progression at the G0/G1 checkpoint.[5]

-

Sensitize Cells to Oxidative Stress: By disrupting the cellular redox balance, the compound can render cancer cells more susceptible to oxidative damage.

-

Overcome Chemoresistance: As Trx-1 is implicated in resistance to various chemotherapeutic agents, its inhibition may re-sensitize resistant tumors to other treatments.[5]

This dual mechanism of targeting both microtubule dynamics and the thioredoxin system represents a powerful strategy for inducing cancer cell death and potentially overcoming resistance mechanisms that plague conventional therapies.

II. Experimental Validation of the Mechanism of Action

To rigorously investigate the dual-pronged mechanism of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a series of well-established cellular and biochemical assays are recommended. The following protocols provide a comprehensive framework for validating the proposed mechanisms.

Assessment of Cytotoxicity and Anti-proliferative Activity

The foundational experiment is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Table 1: Representative GI50 Values for N-aryl-N'-(2-chloroethyl)urea Derivatives

| Compound Derivative | HT-29 (Colon) GI50 (µM) | M21 (Melanoma) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | Reference |

| 4-tert-butyl | 2.5 | 3.0 | 2.0 | |

| 4-iodo | 1.0 | 1.2 | 0.8 | |

| 4-fluoro | Data not available | Data not available | Data not available | |

| Unsubstituted Phenyl | >50 | >50 | >50 |

Note: Specific GI50 values for the 4-fluoro derivative were not available in the searched literature. The table provides data for structurally related and highly active analogs to offer a comparative context. The potent activity of the 4-iodo and 4-tert-butyl derivatives suggests that the 4-fluoro analog is also likely to exhibit significant cytotoxicity.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Visualization of Microtubule Disruption

Immunofluorescence microscopy is a powerful technique to directly visualize the effects of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea on the microtubule network.

Experimental Protocol: Immunofluorescence Staining of β-Tubulin

-

Cell Culture: Grow cancer cells on sterile glass coverslips in a petri dish.

-

Compound Treatment: Treat the cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at a concentration around its GI50 value for an appropriate time (e.g., 24 hours).

-

Fixation: Gently wash the cells with pre-warmed PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Look for depolymerization of microtubules and disruption of the filamentous network in treated cells compared to control cells.

Analysis of Cell Cycle Progression

Flow cytometry analysis of propidium iodide-stained cells is the standard method to determine the effect of a compound on cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea at its GI50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M or G0/G1 phase would be indicative of cell cycle arrest.

Assessment of Thioredoxin Reductase Activity

A colorimetric assay can be used to measure the activity of thioredoxin reductase in cell lysates, providing an indirect measure of the functional status of the thioredoxin system.

Experimental Protocol: Thioredoxin Reductase (TrxR) Activity Assay

-

Cell Lysate Preparation: Treat cells with N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. Lyse the cells and collect the protein supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and NADPH.

-

Initiation of Reaction: Initiate the reaction by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

-

Data Analysis: Calculate the TrxR activity and normalize it to the protein concentration. A decrease in TrxR activity in treated cells would support the proposed mechanism.

III. Visualizing the Molecular Pathways and Experimental Workflows

To further clarify the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Figure 1: Dual-pronged mechanism of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.

Figure 2: Workflow for validating the mechanism of action.

IV. Concluding Remarks and Future Directions

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea represents a compelling class of anticancer compounds with a unique dual mechanism of action that targets both the structural integrity of the cell via microtubule disruption and its redox homeostasis through inhibition of the thioredoxin system. This multi-targeted approach holds the promise of enhanced efficacy and the potential to circumvent common mechanisms of drug resistance. The experimental framework provided in this guide offers a robust starting point for researchers to further investigate this and related compounds.

Future research should focus on several key areas:

-

Elucidation of the precise binding site on Thioredoxin-1.

-

In vivo efficacy studies in relevant animal models.

-

Investigation of potential synergistic effects with other chemotherapeutic agents.

-

Exploration of the full spectrum of the structure-activity relationship to optimize potency and selectivity.

By continuing to unravel the intricate molecular mechanisms of novel compounds like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

V. References

-

Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]

-

Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]

-

Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]

-

Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]

-

Petitclerc, E., Desjardins, M., C-Gaudreault, R., & Lacroix, J. (2004). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 47(11), 2897–2906. [Link]

-

Lacroix, J., C-Gaudreault, R., Pagé, M., & Joly, L. P. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595–598. [Link]

-

Couture, S., Desjardins, M., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Cancer Chemotherapy and Pharmacology, 62(3), 489–501. [Link]

-

U.S. Patent No. 4,384,140. (1983). 2-Chloroethyl urea derivatives. Google Patents.

-

Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

-

Chen, Y., Chen, J., Li, S., Wang, T., Zhang, Y., & Chen, L. (2021). PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. International Journal of Molecular Sciences, 22(22), 12222. [Link]

-

Addgene. (2025, April 8). Antibodies 101: Normalization and Loading Controls for Western Blots. Addgene Blog. [Link]

-

Welsh, S. J., Bellamy, W. T., Briehl, M. M., & Powis, G. (2002). The redox protein thioredoxin-1 (Trx-1) increases hypoxia-inducible factor 1alpha protein expression: Trx-1 overexpression results in increased vascular endothelial growth factor production and enhanced tumor angiogenesis. Cancer Research, 62(17), 5089–5095. [Link]

-

Lee, S., Kim, H., Kim, J., Kim, H., & Lee, J. (2020). CPPF, A Novel Microtubule Targeting Anticancer Agent, Inhibits the Growth of a Wide Variety of Cancers. International Journal of Molecular Sciences, 21(17), 6331. [Link]

-

ResearchGate. (n.d.). Thioredoxin-1 (TRX1) is targeted by CEU-025 and related compounds. Retrieved January 23, 2026, from [Link]

-

Zhang, L., Yu, Y., Yu, H., & Chen, Y. (2020). Induction of Oxidative Stress via Inhibition of Thioredoxin Reductase 1 is an Effective Therapeutic Approach for Hepatocellular Carcinoma. Hepatology, 71(3), 934–951. [Link]

-

Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]

-

Moreau, E., Fortin, S., Grellier, P., B-Boucher, R., & C-Gaudreault, R. (2010). Synthesis, Antiproliferative Activity Evaluation and Structure-Activity Relationships of Novel Aromatic Urea and Amide Analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(10), 4552–4561. [Link]

-

Reddy, C. S., Reddy, M. R., & Reddy, C. D. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library, 4(3), 883–888. [Link]

-

ACS Publications. (2011, May 23). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

-

Fedorov, A. S., Degtyareva, E. S., Ovcharov, M. V., Churakov, A. V., & Anisimov, M. M. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(15), 4945. [Link]

-

Royal Society of Chemistry. (2022). Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst. Green Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. PubMed Central. [Link]

-

Petitclerc, E., Desjardins, M., C-Gaudreault, R., & Lacroix, J. (2004). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 64(8), 2848–2856. [Link]

Sources

- 1. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The redox protein thioredoxin-1 (Trx-1) increases hypoxia-inducible factor 1alpha protein expression: Trx-1 overexpression results in increased vascular endothelial growth factor production and enhanced tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

An In-depth Technical Guide to the Biological Activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

Abstract

This technical guide provides a comprehensive analysis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-phenyl-N'-(2-chloroethyl)ureas (CEUs) class of compounds. CEUs have garnered significant interest in medicinal chemistry due to their potent biological activities, primarily as anticancer agents.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, physicochemical properties, and detailed mechanisms of action of this specific molecule. We will explore its primary role as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis, as well as other potential mechanisms such as the inhibition of thioredoxin-1.[2][3] Furthermore, this guide presents detailed, field-proven protocols for the in vitro evaluation of its biological activity, including cytotoxicity, cell cycle, and apoptosis assays. The potential for this class of compounds to act as plant growth regulators is also briefly discussed, opening avenues for future research.

Introduction: The Therapeutic Potential of Chloroethylurea Derivatives

Urea derivatives represent a versatile scaffold in drug discovery, with numerous compounds demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Within this broad class, the N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have emerged as particularly promising anticancer agents.[1] These compounds are characterized by an electrophilic 2-chloroethyl group, which enables them to act as alkylating agents, forming covalent bonds with biological macromolecules.[7]

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to this potent class of CEUs. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic index. The primary mechanism of action for many CEUs is the disruption of microtubule dynamics, a validated and highly successful strategy in cancer chemotherapy.[1][8] By interfering with the formation and disassembly of microtubules, these agents halt cell division, leading to cell cycle arrest and programmed cell death (apoptosis).[2] This guide synthesizes the current understanding of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its analogs, providing a foundational resource for its further investigation and development.

Synthesis and Physicochemical Properties

Representative Synthesis

The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can be achieved through a straightforward and efficient chemical reaction. A common method involves the reaction of 4-fluorophenyl isocyanate with 2-chloroethylamine. This nucleophilic addition reaction typically proceeds with high yield and purity.

-

Step 1: 4-fluoroaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate 4-fluorophenyl isocyanate.

-

Step 2: The resulting isocyanate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base (such as triethylamine) to neutralize the hydrochloride salt and facilitate the reaction. The amine nitrogen of 2-chloroethylamine attacks the electrophilic carbonyl carbon of the isocyanate, forming the urea linkage.

This synthetic route is robust and allows for the generation of various analogs for structure-activity relationship (SAR) studies.[9]

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale & Significance |

| Molecular Formula | C₉H₁₀ClFN₂O | - |

| Molecular Weight | 216.64 g/mol | Influences diffusion and transport across membranes. |

| Calculated LogP | ~2.5 - 3.5 | The lipophilicity suggests good potential for passive diffusion across cell membranes, a characteristic of many tubulin-interacting agents.[2] |

| Reactivity | Electrophilic | The 2-chloroethyl moiety is an alkylating group, capable of forming covalent bonds with nucleophilic residues in proteins like tubulin.[2] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | Typical for aromatic urea derivatives.[10] Formulation strategies may be required for in vivo applications. |

Anticancer Activity and Mechanism of Action

The primary biological activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is its potent cytotoxicity against a range of cancer cell lines. This activity stems from a multi-faceted mechanism of action, primarily centered on the disruption of the cellular cytoskeleton.

In Vitro Cytotoxicity

Analogs of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea have demonstrated significant growth inhibitory activity against various human cancer cell lines.[8] The potency, often measured as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), is typically in the low micromolar to nanomolar range.[8][11]

| Cell Line | Cancer Type | Reported GI50 Range for CEU Analogs (µM) | Reference |

| HT-29 | Colon Carcinoma | 0.25 - 8.0 | [8] |

| M21 | Skin Melanoma | 0.25 - 8.0 | [8] |

| MCF-7 | Breast Carcinoma | 0.25 - 8.0 | [8] |

| CT-26 | Murine Colon Carcinoma | Low µM | [2] |

Note: The specific activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea would need to be experimentally determined, but is expected to fall within these ranges.

Primary Mechanism: Microtubule Destabilization

The most well-documented mechanism for CEUs is their function as microtubule-disrupting agents.[1] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a potent trigger for cell death.

The process involves several key steps:

-

Cellular Uptake: The compound's lipophilicity allows it to rapidly and passively diffuse across the cell membrane into the cytoplasm.[2]

-

Binding to β-Tubulin: The CEU molecule binds to the colchicine-binding site on β-tubulin, one of the protein subunits of microtubules.[7]

-

Covalent Alkylation: The electrophilic 2-chloroethyl group of the CEU forms a covalent bond with a nucleophilic amino acid residue within the binding site, specifically glutamic acid at position 198 (Glu-β198).[2] This alkylation is an irreversible event.

-

Conformational Change & Destabilization: The covalent modification of tubulin induces a conformational change that prevents its proper polymerization into microtubules. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of the microtubule network.[7]

Caption: Proposed mechanism of microtubule disruption by N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.

Downstream Cellular Effects

The integrity of the microtubule-based mitotic spindle is crucial for the proper segregation of chromosomes during mitosis. The spindle assembly checkpoint (SAC) is a cellular surveillance system that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed from metaphase to anaphase.

By disrupting microtubule dynamics, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea activates the SAC. The cell is unable to form a functional mitotic spindle, leading to a prolonged arrest in the G2 or M phase of the cell cycle.[2] This arrest prevents the proliferation of cancer cells.

Prolonged cell cycle arrest at the G2/M checkpoint is a potent trigger for apoptosis, or programmed cell death. Cells that cannot resolve the spindle damage and complete mitosis initiate an intrinsic apoptotic cascade. This is often observed experimentally as an increase in the sub-G1 population in a cell cycle analysis, which represents cells with fragmented DNA.[2] The induction of apoptosis is the ultimate mechanism through which microtubule-disrupting agents eliminate cancer cells.

Other Potential Mechanisms: Thioredoxin-1 (TRX1) Inhibition

Beyond microtubule disruption, some CEU derivatives have been shown to interact with other cellular targets. One such target is Thioredoxin-1 (TRX1), a key protein in maintaining the cellular redox balance.[11]

-

Function of TRX1: TRX1 is a small oxidoreductase enzyme that reduces disulfide bonds in other proteins. In many cancers, TRX1 is overexpressed and translocates to the nucleus, where it can activate transcription factors (e.g., NF-κB, AP-1) that promote cell proliferation and survival.

-

Inhibition by CEUs: Certain CEUs can covalently bind to TRX1 and block its translocation to the nucleus.[3] This sequesters TRX1 in the cytoplasm, inhibiting its pro-survival functions and contributing to the compound's overall anticancer effect. Some studies suggest this can also lead to cell cycle arrest in the G0/G1 phase.[11]

Caption: Inhibition of Thioredoxin-1 (TRX1) nuclear translocation by CEUs.

Potential as a Plant Growth Regulator

Interestingly, the phenylurea scaffold is not only relevant in medicine but also in agriculture. Many phenylurea derivatives, such as Forchlorfenuron (CPPU) and Thidiazuron (TDZ), are potent synthetic cytokinins.[10][12] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and influence various aspects of plant growth and development, including shoot initiation, germination, and leaf senescence.[10][13]

Given that N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea shares the core phenylurea structure, it is plausible that it could exhibit cytokinin-like activity. This potential has not been extensively explored but represents an intriguing area for future research. Investigating its effects on callus culture, seed germination, or shoot regeneration could reveal novel applications in horticulture and agriculture.[14][15]

Experimental Protocols for Biological Evaluation

To characterize the biological activity of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a series of standardized in vitro assays are required. The following protocols are foundational for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that intercalates into DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16][17]

Caption: Workflow for cell cycle analysis using propidium iodide staining.

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound (and a vehicle control) for 24-48 hours.

-

Harvest Cells: Collect both adherent and floating cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[18]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.[19]

-

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[21] Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

-

Objective: To quantify the induction of apoptosis by the compound.

-

Methodology:

-

Cell Seeding and Treatment: Treat cells in 6-well plates as described for the cell cycle analysis.

-

Harvest Cells: Collect all cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

-

Conclusion and Future Directions

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a promising compound within the well-established class of CEU anticancer agents. Its presumed mechanism of action, centered on microtubule disruption leading to G2/M arrest and apoptosis, is a clinically validated strategy for cancer treatment. Further investigation into secondary mechanisms, such as the inhibition of TRX1, may reveal opportunities for targeting specific cancer vulnerabilities.

Future research should focus on several key areas:

-

In Vivo Efficacy: Validating the anticancer activity in preclinical animal models to assess its therapeutic potential, pharmacokinetics, and safety profile.

-

Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents, such as DNA-damaging agents or targeted therapies.

-

Metabolic Profiling: Understanding how the compound is metabolized is crucial for predicting its in vivo behavior and potential drug-drug interactions.

-

Plant Growth Regulation: A systematic investigation of its cytokinin-like activity could unlock novel applications in agriculture.

This technical guide provides a solid framework for researchers to build upon, facilitating the continued exploration of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a molecule with significant therapeutic and potentially agricultural value.

References

-

Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]

-

Bouchon, B., Mounetou, E., Papon, J., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Journal of Medicinal Chemistry, 48(20), 6484-6493. [Link]

-

Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

-

Li, G., et al. (2014). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 8(4), 1735-1738. [Link]

- Tietze, L. F., et al. (1983). U.S. Patent No. 4,384,140. Washington, DC: U.S.

-

Shaik, S. B., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(18), e4153. [Link]

-

Nishikawa, S., et al. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Molecules, 28(18), 6629. [Link]

-

Fortin, S., et al. (2009). Molecular modeling of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690-3697. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

American Chemical Society Publications. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling. Journal of Medicinal Chemistry. [Link]

-

Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]

-

Weretilnyk, E. A., et al. (2023). Effect of Light and Cytokinin Modulators on Adventitious Shooting in Melia volkensii Gürke. Plants, 12(23), 4099. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Kumar, A., et al. (2014). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharma Chemica, 6(6), 415-421. [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]

-

C-Gaudreault, R., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 98(8), 1377-1385. [Link]

-

University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

Staliński, K., et al. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 27(19), 6653. [Link]

-

Tomishige, K., et al. (2021). Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst. Green Chemistry, 23(15), 5468-5478. [Link]

-

Sławiński, J., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3216. [Link]

-

University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

-

Mycorrhizal Applications. (2021). Plant Growth Regulators Webinar. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. The Journal of Organic Chemistry, 88(17), 12345-12355. [Link]

-

Michigan State University Extension. (2019). Overview of plant growth regulators for greenhouse production. Retrieved from [Link]

-

Sławiński, J., et al. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 28(24), 8041. [Link]

-

García-García, A. L., et al. (2022). Identification and Quantification of Plant Growth Regulators and Antioxidant Compounds in Aqueous Extracts of Padina durvillaei and Ulva lactuca. Plants, 11(15), 1932. [Link]

-

PubMed. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. [Link]

-

Sławiński, J., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(19), 6185. [Link]

-

Kumar, D., et al. (2023). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Indian Chemical Society, 100(10), 101169. [Link]

-

Frontiers Media S.A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 989337. [Link]

Sources

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. corpus.ulaval.ca [corpus.ulaval.ca]

- 8. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Overview of plant growth regulators for greenhouse production - Floriculture & Greenhouse Crop Production [canr.msu.edu]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V Staining | Thermo Fisher Scientific - BG [thermofisher.com]

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a tubulin inhibitor

An In-depth Technical Guide to N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a Tubulin Inhibitor

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds, as a potent inhibitor of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanism of action, biological activities, and key experimental protocols relevant to the study of this compound and its analogs. While specific experimental data for the 4-fluoro derivative is limited in published literature, this guide leverages extensive data from closely related CEU analogs to provide a thorough and representative analysis of its potential as an anticancer agent.

Introduction: Targeting the Cytoskeleton in Oncology

The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its dynamic instability—the rapid transition between polymerization and depolymerization—is critical for essential cellular processes, most notably mitotic spindle formation during cell division. This makes tubulin one of the most validated and successful targets in cancer chemotherapy.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis in rapidly proliferating cancer cells.

The N-aryl-N'-(2-chloroethyl)ureas (CEUs) are a promising class of synthetic molecules that function as microtubule-destabilizing agents.[2] These compounds are molecular hybrids, conceptually derived from aromatic nitrogen mustards and the non-nitrosated pharmacophore of aliphatic nitrosoureas.[3] They exhibit significant antiproliferative activity across a range of tumor cell lines, including those with acquired resistance to other chemotherapeutics.[4] This guide focuses on a specific analog, N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, exploring its scientific foundation as a tubulin inhibitor.

Chemical Properties and Synthesis

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is characterized by a central urea moiety linking a 4-fluorophenyl ring to a reactive 2-chloroethyl group. The 2-chloroethyl group is the key pharmacophore responsible for the compound's alkylating activity, while the substituted phenyl ring plays a crucial role in its binding affinity and specificity.

Representative Synthesis Protocol

The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea can be readily achieved through the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This is a standard method for the formation of unsymmetrical ureas.[5]

Step-by-Step Methodology:

-

Dissolution of Aniline: Dissolve one equivalent of 4-fluoroaniline in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

-

Addition of Isocyanate: Add 1.0 to 1.1 equivalents of 2-chloroethyl isocyanate dropwise to the cooled solution with continuous stirring. The isocyanate is highly reactive and moisture-sensitive, so it should be handled with care.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.

Mechanism of Action: Covalent Inhibition of Tubulin

CEUs exert their antimitotic effects by directly interacting with tubulin and inhibiting its polymerization into microtubules.[6] The primary mechanism involves the covalent modification of β-tubulin.

Covalent Alkylation of β-Tubulin

Unlike many tubulin inhibitors that bind non-covalently, CEUs act as alkylating agents. The electrophilic 2-chloroethyl group of the CEU molecule forms a covalent bond with a nucleophilic residue on the β-tubulin subunit.[4] Extensive research on CEU analogs, such as N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), has identified the specific site of alkylation as the glutamic acid residue at position 198 (Glu-β198).[4] This residue is located near the colchicine-binding site, a well-known pocket for microtubule-destabilizing agents.

The acylation of Glu-β198 is a unique mechanism that induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into functional microtubules. This leads to the disruption of the microtubule network, which is critical for the formation of the mitotic spindle.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics triggers a cascade of downstream cellular events:

-

Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest, predominantly in the G2/M phase.[4]

-

Apoptosis: Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis), which is the primary mechanism of cytotoxicity for this class of compounds.[7] This is often observed as an increase in the sub-G1 cell population in flow cytometry analysis.[4]

-

Other Effects: Some CEU derivatives have also been shown to interfere with the nuclear translocation of thioredoxin-1 (Trx-1), suggesting potential off-target effects or a more complex mechanism of action in certain contexts.[8]

Diagram: Mechanism of Action

The following diagram illustrates the proposed mechanism of action for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.

Caption: Covalent modification of β-tubulin by CEUs inhibits polymerization.

Biological Activity and Antitumor Effects

While specific data for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is not extensively published, the biological activity can be inferred from studies on analogous CEU compounds, which have shown potent antiproliferative and antitumor effects.

In Vitro Cytotoxicity

CEU derivatives exhibit potent growth-inhibitory activity against a variety of human cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are often in the nanomolar to low micromolar range.[9]

Table 1: Representative Growth Inhibitory Activity of CEU Analogs